Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method, zinc dust was heated under vacuum, then treated with DMF and 1,2-dibromoethane. This mixture was stirred at room temperature before the addition of 3-iodoazetidine-1-carboxylic acid tert-butyl ester. The mixture was stirred at 40°C for 1 hour. 2-chloro-5-iodopyridine was then added, followed by Pd2dba3 and tri-2-furylphosphine, and the mixture was heated to 70°C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butyl group, a 6-chloropyridin-3-yl group, and an azetidine-1-carboxylate group .Physical and Chemical Properties Analysis
This compound is a solid substance with a boiling point of 370.2±42.0°C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate. This synthesis provides access to novel compounds with potential chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Yadav and Sriramurthy (2005) explored the reactions of tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine, demonstrating their utility in generating imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
Moskalenko and Boev (2014) detailed the synthesis of piperidine derivatives fused to a tetrahydrofuran ring starting from tert-butyl azetidine-1-carboxylate, indicating its versatility as a starting material for complex heterocyclic systems (Moskalenko & Boev, 2014).
Applications in Medicinal Chemistry
- Altenbach et al. (2008) utilized compounds structurally related to this compound in their studies on the histamine H4 receptor. They demonstrated the importance of specific modifications on the pyrimidine and azetidine groups for anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Properties
IUPAC Name |
tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRMMUKXHIMAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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